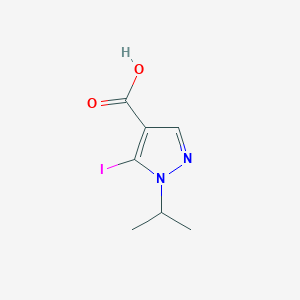

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: is a heterocyclic organic compound that features a pyrazole ring substituted with an iodine atom at the 5-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the iodination of a pyrazole precursor followed by the introduction of the isopropyl group and the carboxylic acid functionality. One common method involves the following steps:

Iodination: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Isopropylation: The iodinated pyrazole is then subjected to alkylation with isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Products include 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxaldehyde or 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid ketone.

Reduction: Products include 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-methanol or 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxaldehyde.

Substitution: Products vary depending on the nucleophile used, such as 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.

Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.

Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

- 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

- 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

- 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Comparison:

- Uniqueness: The presence of the iodine atom in 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid imparts unique reactivity and binding properties compared to its halogenated analogs. Iodine is larger and more polarizable than bromine, chlorine, or fluorine, which can influence the compound’s interactions with molecular targets.

- Reactivity: The iodine atom is more reactive in substitution reactions compared to bromine, chlorine, or fluorine, making it a versatile intermediate for further chemical modifications.

- Applications: While all these compounds can be used in similar applications, the specific properties of the iodine-substituted compound may make it more suitable for certain applications, such as in drug development or as a molecular probe.

Biological Activity

5-Iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1566806-22-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features an iodine atom at the 5-position and an isopropyl group at the 1-position of the pyrazole ring, which may influence its pharmacological properties.

- Molecular Formula : C7H9IN2O2

- Molecular Weight : 280.07 g/mol

- Structure : The compound contains a carboxylic acid functional group, which is significant for its biological interactions.

Biological Activity Overview

Research on this compound indicates several areas of biological activity, particularly in anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated efficacy in reducing edema in animal models, suggesting potential applications in treating inflammatory diseases. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Anticancer Properties

The compound's structure suggests it may interact with various molecular targets involved in cancer progression. Preliminary studies indicate that pyrazole derivatives can inhibit cell proliferation in several cancer cell lines. For example, derivatives have been tested against prostate cancer cells (PC3), showing promising growth inhibition with reported GI50 values in the low micromolar range.

| Cell Line | GI50 (μM) | Mechanism |

|---|---|---|

| PC3 | 5.6 | Tubulin polymerization inhibition |

| MCF-7 | 4.19 | Apoptosis induction |

| SKBR3 | 0.25 | Cell cycle arrest |

Neuroprotective Effects

Recent research highlights the neuroprotective potential of pyrazole derivatives, including this compound. These compounds have shown promise in protecting neuronal cells from excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies suggest that these compounds may modulate signaling pathways involved in neuroinflammation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

- Inhibition of GSK-3β : A study evaluated a series of pyrazoles for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers and neurodegenerative disorders. Some derivatives exhibited nanomolar IC50 values, indicating strong inhibitory potential .

- Antimicrobial Activity : Pyrazole derivatives have also been assessed for their antimicrobial properties against various pathogens. The presence of halogen substituents like iodine has been linked to enhanced antimicrobial activity due to increased lipophilicity and membrane permeability .

- Structure–Activity Relationship Studies : Research has established that modifications on the pyrazole ring can significantly affect biological activity. For instance, the introduction of different substituents on the phenyl ring adjacent to the pyrazole backbone can modulate potency and selectivity for specific biological targets .

Properties

IUPAC Name |

5-iodo-1-propan-2-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITAJYTVAWNICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.